molecular formula C7H3Cl3N2O B3371806 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile CAS No. 80242-23-5

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B3371806
CAS No.: 80242-23-5
M. Wt: 237.5 g/mol
InChI Key: GZOKBSGKQFQHRS-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Derivatives in Organic Synthesis

The pyrrole skeleton, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structural framework in a vast array of biologically active natural products and synthetic pharmaceuticals. alliedacademies.orgscitechnol.com Its presence is fundamental to the structure of essential biomolecules such as heme, chlorophyll, and vitamin B12. scitechnol.com In medicinal chemistry, pyrrole derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-tumor, and antiviral properties. alliedacademies.orgwisdomlib.orgnih.gov

The versatility of the pyrrole ring makes it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. alliedacademies.orgnbinno.com The ongoing interest in these derivatives has spurred the development of numerous synthetic methodologies aimed at creating functionalized pyrroles with specific chemical properties for various applications. nih.govnbinno.com

Importance of Nitrile and Trichloroacetyl Functional Groups in Chemical Design

A molecule's properties and reactivity are largely dictated by its functional groups. pressbooks.publibretexts.orgresearchgate.net The compound 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile possesses two highly significant functional groups that define its chemical character and potential utility: the nitrile group and the trichloroacetyl group.

Nitrile Functional Group (-C≡N): The nitrile, or cyano, group is a key pharmacophore in modern drug design, present in over 60 approved small-molecule drugs. nih.govnih.gov Its incorporation into a molecular structure can offer several advantages:

Enhanced Pharmacokinetic Profile: Nitrile groups can improve a drug candidate's metabolic stability and solubility. nih.govresearchgate.netresearchgate.net

Increased Binding Affinity: The linear geometry and electronic properties of the nitrile group allow it to participate in various noncovalent interactions with biological targets, including hydrogen bonds and polar interactions. nih.govresearchgate.net

Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as carbonyls and halogens, helping to fine-tune a molecule's properties. researchgate.net

Synthetic Handle: The nitrile group is synthetically versatile and can be converted into other functional groups like amines, carboxylic acids, or amides, providing a route for further molecular modifications. wikipedia.orgmdpi.com

Table 1: Key Attributes of the Nitrile Group in Chemical Design
AttributeDescriptionReference
Pharmacokinetic Improvement Enhances metabolic stability and solubility. nih.govresearchgate.net
Target Binding Participates in polar interactions and can act as a hydrogen bond acceptor. nih.govresearchgate.net
Bioisostere Acts as a replacement for carbonyls, halogens, and other groups. researchgate.net
Synthetic Versatility Can be readily transformed into amines, amides, and carboxylic acids. wikipedia.org

Trichloroacetyl Functional Group (-C(O)CCl₃): The trichloroacetyl group is a powerful and highly reactive moiety in organic synthesis. marketpublishers.com Its key characteristics stem from the strong electron-withdrawing effect of the three chlorine atoms.

High Electrophilicity: The trichloromethyl group makes the adjacent carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. This allows for efficient acylation reactions with a wide range of nucleophiles, including less reactive ones. marketpublishers.com

Intermediate Formation: It is instrumental in forming trichloroacetamides and trichloroacetate (B1195264) esters, which are stable intermediates in the synthesis of pharmaceuticals and agrochemicals. marketpublishers.com

Introduction of Trichloromethyl Groups: This functional group serves as a means to introduce the -CCl₃ group into molecules, which can enhance lipophilicity and metabolic stability in drug candidates. marketpublishers.com

Rationale for Investigating this compound as a Research Target

The rationale for investigating this compound stems from its unique bifunctional nature. The molecule combines the stable, biologically significant pyrrole core with two reactive and synthetically useful handles at distinct positions. This strategic combination makes it a valuable intermediate for the synthesis of more complex, highly functionalized pyrrole derivatives.

The high electrophilicity of the trichloroacetyl group at the 5-position allows for selective reactions with nucleophiles, enabling the introduction of diverse substituents. Simultaneously, the nitrile group at the 3-position provides a versatile point for transformation into other key functional groups. This dual reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, making the compound an attractive starting point for creating libraries of novel pyrrole-based compounds for screening in drug discovery and materials science. mdpi.comepa.gov

Overview of Synthetic and Mechanistic Research Trends for Functionalized Pyrroles

The synthesis of functionalized pyrroles is a dynamic area of chemical research, evolving from classical methods to more sophisticated and efficient modern strategies. epa.gov While traditional syntheses like the Knorr and Paal-Knorr reactions remain relevant, contemporary research focuses on improving efficiency, regioselectivity, and sustainability. epa.govresearchgate.net

Current research trends include:

Metal-Catalyzed C-H Functionalization: Direct functionalization of the pyrrole ring's C-H bonds using transition metal catalysts (e.g., palladium, copper) has become a powerful tool for creating complex derivatives without the need for pre-functionalized starting materials. researchgate.netnih.gov

Multicomponent Reactions: One-pot reactions that combine three or more starting materials to form a complex product, like a substituted pyrrole, are highly valued for their efficiency and atom economy. mdpi.comrsc.org

Photocatalyzed and Electrochemical Methods: These modern techniques offer green and sustainable alternatives for pyrrole functionalization, often proceeding under mild conditions. researchgate.netnih.gov

Synthesis from Diverse Precursors: Researchers are exploring novel pathways to pyrroles from a wide range of starting materials, including alkynes, allenes, carbonyl compounds, and even other heterocyclic systems. nih.govresearchgate.net

These advanced synthetic methods enable the precise and efficient construction of highly functionalized pyrroles, paving the way for the discovery of new molecules with tailored properties. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKBSGKQFQHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508325
Record name 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile
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Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80242-23-5
Record name 5-(2,2,2-Trichloroacetyl)-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80242-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

A retrosynthetic analysis of the target molecule reveals several potential synthetic strategies. The most straightforward disconnection is at the C-C bond between the pyrrole (B145914) ring and the carbonyl group of the trichloroacetyl moiety. This approach, based on a Friedel-Crafts acylation, identifies 1H-pyrrole-3-carbonitrile as a key precursor and a trichloroacetyl cation equivalent (Cl₃C-C⁺=O) as the reacting synthon. This suggests an electrophilic aromatic substitution pathway as a primary route.

An alternative disconnection involves breaking the bonds of the pyrrole ring itself. This points towards cyclization strategies, such as a Paal-Knorr synthesis or multicomponent reactions, where one of the starting materials would already contain the trichloroacetyl group. While versatile, these methods may require more complex starting materials and careful control to achieve the desired regiochemistry. Given the availability of substituted pyrroles, functionalization of a pre-formed pyrrole ring is often a more direct approach.

Direct Synthetic Routes to this compound

Direct synthesis focuses on introducing the trichloroacetyl group onto a pyrrole scaffold, primarily through electrophilic substitution, or by modifying an existing pyrrole framework.

Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. nih.gov The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4) due to the greater charge delocalization possible in the intermediate carbocation (Wheland intermediate). onlineorganicchemistrytutor.com Direct acylation of unsubstituted pyrrole with trichloroacetyl chloride overwhelmingly yields 2-(trichloroacetyl)pyrrole. orgsyn.orgresearchgate.net

To achieve substitution at the C5 position in the presence of a C3 substituent, the directing effects of the existing group are critical. The cyano group at the C3 position is electron-withdrawing, which deactivates the entire ring towards electrophilic attack. However, the inherent preference for α-substitution in pyrroles suggests that the C5 position would still be the most likely site for acylation on a 3-substituted pyrrole, provided the C2 position is unsubstituted.

The most promising direct route is the Friedel-Crafts acylation of 1H-pyrrole-3-carbonitrile . This reaction involves treating the pyrrole substrate with a trichloroacetylating agent in the presence of a Lewis acid catalyst. The electron-withdrawing nature of the nitrile group decreases the nucleophilicity of the pyrrole ring, necessitating more forcing conditions (e.g., stronger Lewis acids or higher temperatures) than the acylation of unsubstituted pyrrole.

The primary challenge is controlling the regioselectivity. The incoming electrophile could potentially attack the C2, C4, or C5 positions. The C2 and C5 positions are electronically favored due to their α-location. The deactivating cyano group at C3 would likely direct the incoming electrophile to the C5 position, which is meta to it and retains the electronic advantage of being an α-position.

A plausible reaction scheme is as follows:

Substrate: 1H-pyrrole-3-carbonitrile

Reagent: Trichloroacetyl chloride

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)

Solvent: An inert solvent like dichloromethane (B109758) (CH₂Cl₂) or nitrobenzene (B124822)

The choice of the acylating agent is crucial for a successful reaction.

Trichloroacetyl Chloride: This is the most common and reactive agent for this type of acylation, often used in Friedel-Crafts reactions with pyrroles. orgsyn.orgresearchgate.net Its high reactivity is generally required for deactivated substrates.

Trichloroacetic Anhydride (B1165640): As an alternative, trichloroacetic anhydride can be used, sometimes with a Brønsted acid or Lewis acid catalyst. It is generally less reactive than the acyl chloride but can offer milder reaction conditions, potentially preventing degradation of the sensitive pyrrole ring.

The selection between these reagents depends on the reactivity of the 1H-pyrrole-3-carbonitrile substrate and the need to balance reaction rate with the prevention of side reactions like polymerization.

Optimizing the reaction is key to maximizing the yield and purity of this compound. Key parameters include the catalyst, solvent, temperature, and reaction time. researchgate.net

Catalyst: The strength of the Lewis acid must be sufficient to activate the trichloroacetyl chloride but not so strong as to cause extensive polymerization of the pyrrole. While strong Lewis acids like AlCl₃ are common, milder alternatives like zinc oxide (ZnO) or iron(III) chloride (FeCl₃) could provide better selectivity and reduce side product formation. researchgate.netmdpi.com

Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediate. Non-polar solvents like dichloromethane are common, while coordinating solvents may moderate the Lewis acid activity.

Temperature: Low temperatures are typically preferred to control the exothermic reaction and minimize the formation of polymeric byproducts. The reaction may be initiated at 0°C or below and allowed to slowly warm to room temperature.

The table below summarizes key parameters for optimization.

ParameterCondition/ReagentPotential Impact on Synthesis
Catalyst SystemAluminum chloride (AlCl₃)High reactivity, suitable for deactivated rings, but may cause polymerization.
Tin(IV) chloride (SnCl₄)Milder than AlCl₃, may offer better control and selectivity.
Zinc oxide (ZnO)Mild catalyst used for solvent-free sulfonylation, potentially applicable for acylation to improve regioselectivity. mdpi.com
SolventDichloromethane (CH₂Cl₂)Inert, common solvent for Friedel-Crafts reactions.
NitrobenzeneCan dissolve catalyst complexes but requires higher temperatures and is difficult to remove.
Temperature0°C to Room TemperatureStandard condition to balance reaction rate and minimize side reactions.
-78°C to 0°CMay be required for highly reactive systems to improve selectivity.

Synthesis of Related Pyrrole Isomers and Analogues

The synthesis of isomers and analogues of the target compound provides insight into the structure-activity relationships of this class of molecules.

Isomers: The synthesis of 2-(trichloroacetyl)-1H-pyrrole-3-carbonitrile would likely proceed via a different route. One could start with the known 2-(trichloroacetyl)pyrrole orgsyn.orgresearchgate.net and subsequently introduce the cyano group at the C3 position. This would require electrophilic cyanation, for example using chlorosulfonyl isocyanate (CSI), on a pyrrole ring that is already heavily deactivated by the trichloroacetyl group, presenting a significant synthetic hurdle. researchgate.net

Analogues: The synthesis of analogues can be achieved by varying the reactants.

Acyl Analogues: Replacing trichloroacetyl chloride with other acyl chlorides (e.g., acetyl chloride, trifluoroacetyl chloride) in the Friedel-Crafts reaction with 1H-pyrrole-3-carbonitrile would yield the corresponding 5-acyl-1H-pyrrole-3-carbonitriles.

Functional Group Analogues: A wide variety of substituted pyrrole-3-carbonitriles serve as precursors for diverse analogues. nih.govnih.gov For instance, multicomponent syntheses can yield highly functionalized 2-amino-1H-pyrrole-3-carbonitriles, which could then be further modified. rsc.org The synthesis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile from 2-[2-phenyl-2-carbonyl]malononitrile demonstrates a cyclization approach to obtaining functionalized pyrrole-3-carbonitriles. google.com

Synthesis of 2-(trichloroacetyl)-1H-pyrrole and its Derivatives

The synthesis of the target molecule, this compound, logically proceeds through the acylation of a pre-functionalized pyrrole, namely 1H-pyrrole-3-carbonitrile. To understand this transformation, it is instructive to first consider the simpler, direct trichloroacetylation of unsubstituted pyrrole.

The reaction of pyrrole with trichloroacetyl chloride is a classic example of Friedel-Crafts acylation. This reaction typically yields 2-(trichloroacetyl)-1H-pyrrole as the major product. wikipedia.orgorgsyn.org The reaction can be carried out by adding pyrrole to a solution of trichloroacetyl chloride in an anhydrous ether solvent. The exothermic reaction is often controlled by slow addition, and after a period of stirring, the mixture is quenched, and the product is isolated. orgsyn.org While this reaction can proceed without a catalyst, Lewis acids are often employed in Friedel-Crafts acylations to activate the acylating agent. uop.edu.pk

The synthesis of the specific precursor, 1H-pyrrole-3-carbonitrile, can be accomplished through various multi-step sequences. One patented method involves the cyclization of 2-[2-(aryl)-2-carbonyl]malononitrile intermediates to form a substituted 2-chloro-1H-pyrrole-3-carbonitrile, which is then de-chlorinated to yield the desired pyrrole-3-carbonitrile scaffold. google.com

With 1H-pyrrole-3-carbonitrile as the substrate, the introduction of the trichloroacetyl group at the C-5 position would be achieved via a subsequent Friedel-Crafts acylation step using trichloroacetyl chloride. The regiochemical outcome of this step is dictated by the directing effect of the cyano group already present on the ring.

Reactant 1Reactant 2ProductConditionsYieldReference
PyrroleTrichloroacetyl chloride2-(Trichloroacetyl)-1H-pyrroleAnhydrous ether, refluxHigh orgsyn.org
2-[2-(2-fluorophenyl)-2-carbonyl]malononitrileHCl-ethyl acetate2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile30-50 °CN/A google.com
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile5% Pd-C/H₂5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrileN/A91% google.com
1H-pyrrole-3-carbonitrileTrichloroacetyl chlorideThis compound Lewis acid catalyst (e.g., AlCl₃)N/A(Predicted)

Comparison of Regioselectivity in Trichloroacetylation Reactions

The regioselectivity of electrophilic substitution on the pyrrole ring is a well-studied phenomenon. For unsubstituted pyrrole, there is a strong preference for substitution at the C-2 (α) position over the C-3 (β) position. uop.edu.pknih.gov This preference is attributed to the superior ability of the nitrogen atom to stabilize the positive charge in the cationic reaction intermediate (the Wheland intermediate or σ-complex) when the attack occurs at the C-2 position. uop.edu.pk Three resonance structures can be drawn for the C-2 attack intermediate, compared to only two for the C-3 attack, indicating greater charge delocalization and stability. uop.edu.pk

However, when a substituent is already present on the pyrrole ring, it exerts a directing influence on subsequent substitutions. The cyano group (-CN) is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. In the case of 1H-pyrrole-3-carbonitrile, the cyano group at C-3 deactivates the adjacent C-2 and C-4 positions most strongly. The C-5 position, being furthest from the deactivating cyano group, becomes the most favorable site for electrophilic attack. Therefore, the Friedel-Crafts trichloroacetylation of 1H-pyrrole-3-carbonitrile is expected to show high regioselectivity for the C-5 position, leading to the formation of this compound.

This directing effect is a general principle in the chemistry of substituted pyrroles and is crucial for the controlled synthesis of polysubstituted derivatives. nih.gov While Friedel-Crafts acylation on unsubstituted pyrrole gives the 2-acyl product, the presence of a deactivating group at C-3 effectively redirects the incoming electrophile to C-5.

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanism is fundamental to controlling and optimizing synthetic pathways. For the formation of this compound via Friedel-Crafts acylation, this involves examining the nature of intermediates, the structure of transition states, and the energetic factors that govern the reaction course.

Investigation of Proposed Reaction Intermediates

The classical mechanism for Friedel-Crafts acylation proceeds through a cationic intermediate known as the Wheland intermediate or σ-complex. nih.gov In the acylation of 1H-pyrrole-3-carbonitrile at the C-5 position, the reaction would proceed as follows:

Activation of trichloroacetyl chloride by a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion, [Cl₃C-C=O]⁺, or a polarized complex.

Nucleophilic attack by the π-system of the pyrrole ring (at C-5) on the acylium ion.

Formation of a resonance-stabilized cationic σ-complex. The positive charge is delocalized over the ring and onto the nitrogen atom.

Deprotonation of the σ-complex at the C-5 position by a weak base (e.g., AlCl₄⁻) to restore the aromaticity of the pyrrole ring, yielding the final product.

While the σ-complex is the universally accepted key intermediate, recent studies on related acylation reactions have proposed other species, particularly in catalyzed systems. For instance, in organocatalyzed acylations using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a key N-acyl-amidine intermediate, formed from the reaction of DBN with the acid chloride, has been isolated and characterized, implying that the catalyst acts nucleophilically rather than as a simple base. acs.orgresearchgate.net In photocatalytic syntheses of pyrrole derivatives, radical intermediates have been proposed, generated via electron transfer from a photocatalyst to an acyl halide. acs.org These alternative pathways highlight that the nature of the reaction intermediates can be highly dependent on the specific reaction conditions and catalysts employed.

Transition State Analysis in Formation Reactions

The regioselectivity and rate of the acylation reaction are determined by the energy of the transition state (TS) leading to the key intermediate. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of pyrrole acylation.

A DFT study on the Friedel-Crafts benzoylation of N-methylpyrrole identified the transition states for both C-2 (α) and C-3 (β) attack. acs.org The calculations revealed that the activation energy for the transition state leading to the C-2 intermediate (α-TS1) was significantly lower than that for the C-3 intermediate (β-TS1). This computational result provides a quantitative basis for the experimentally observed kinetic preference for C-2 acylation in unsubstituted pyrroles. acs.org

Extrapolating from these findings to the trichloroacetylation of 1H-pyrrole-3-carbonitrile, a similar analysis would be applied. The presence of the electron-withdrawing cyano group at C-3 would electronically disfavor the formation of transition states involving attack at the adjacent C-2 and C-4 positions. Consequently, the transition state for attack at the C-5 position would be expected to have the lowest activation energy, leading to the observed regioselectivity. The transition state would involve the simultaneous formation of the C5-carbonyl bond and the disruption of the pyrrole's aromaticity, with the geometry of approach optimized to minimize steric hindrance and maximize electronic stabilization.

ReactionIntermediate TypeTransition State FeatureMethod of StudyReference
Friedel-Crafts Acylation (General)Wheland Intermediate (σ-complex)Formation of C-C bond, charge delocalizationGeneral Mechanism nih.gov
DBN-Catalyzed AcylationN-acyl-amidineNucleophilic attack of catalyst on acyl chlorideX-ray Crystallography acs.org
Photocatalyzed Pyrrole SynthesisAcyl RadicalElectron transfer from photocatalyst to acyl halideMechanistic Experiments acs.org
FC Benzoylation of N-MethylpyrroleWheland IntermediateLower activation energy for C-2 attack vs. C-3DFT Calculations acs.org

Kinetic and Thermodynamic Considerations of Synthetic Pathways

The principles of kinetic and thermodynamic control are essential for understanding the outcomes of chemical reactions. Friedel-Crafts acylation reactions are generally considered to be irreversible, and as such, their products are determined by kinetic control. iitg.ac.in This means the observed product distribution reflects the relative rates of the competing reaction pathways, rather than the relative thermodynamic stabilities of the possible products.

The regioselectivity of pyrrole acylation is a classic example of kinetic control. The preference for C-2 attack is not because the 2-acylpyrrole is necessarily more stable than the 3-acylpyrrole, but because the activation energy barrier to reach the C-2 intermediate is lower. nih.goviitg.ac.in Computational studies support this view by showing that the Gibbs free energy of the transition state (ΔG‡) for C-2 attack is lower than for C-3 attack. acs.org

In the synthesis of this compound from 1H-pyrrole-3-carbonitrile, the reaction is also under kinetic control. The high selectivity for the C-5 product arises because the activation energy for the electrophilic attack at this position is the lowest among all possible sites (C-2, C-4, and C-5). The deactivating effect of the cyano group raises the energy barriers for attack at C-2 and C-4, making the pathway via C-5 attack the fastest and, therefore, the dominant one. The final step, the deprotonation of the σ-complex, is typically fast and irreversible, locking in the kinetically favored regioisomer.

Chemical Reactivity and Transformation Studies

Reactivity of the Pyrrole (B145914) Nucleus in 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

The pyrrole ring is inherently an electron-rich aromatic system, typically prone to facile electrophilic attack. However, in this compound, the presence of two potent electron-withdrawing groups—the trichloroacetyl moiety at the C5 position and the carbonitrile group at the C3 position—profoundly deactivates the ring. This deactivation diminishes the nucleophilicity of the pyrrole nucleus, making it significantly less reactive towards electrophiles than the parent pyrrole. wikipedia.org

Electrophilic Aromatic Substitution Studies and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of pyrroles, generally occurring preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the σ-complex). stackexchange.com For this compound, the vacant positions available for substitution are C2 and C4.

The directing effects of the existing substituents determine the regioselectivity of any potential electrophilic attack. Both the C5-trichloroacetyl and C3-carbonitrile groups are deactivating and act as meta-directing groups in typical aromatic systems. In the context of the five-membered pyrrole ring, their influence on the remaining positions can be analyzed:

Attack at C2: This position is adjacent (ortho-like) to the C3-carbonitrile and the C1-nitrogen, and meta-like to the C5-trichloroacetyl group.

Attack at C4: This position is adjacent (ortho-like) to both the C3-carbonitrile and the C5-trichloroacetyl group.

Considering the strong deactivating nature of both substituents, electrophilic substitution on this pyrrole derivative is expected to be challenging, requiring harsh reaction conditions. If a reaction were to occur, the C2 position is the most likely site for substitution. This is because the C4 position is flanked by two strongly deactivating groups, creating significant electronic repulsion and steric hindrance for an incoming electrophile. The C2 position, being meta to the powerful trichloroacetyl group and ortho to the less sterically demanding cyano group, presents a comparatively more accessible site for electrophilic attack. Acid-catalyzed decomposition studies on similarly substituted pyrroles have shown that even when an α-position is blocked, it can be more prone to cyclization than a free β-position, highlighting the intrinsic reactivity of the α-carbon. researchgate.net

Nucleophilic Attack on the Pyrrole Ring (if applicable)

Nucleophilic aromatic substitution on an electron-rich ring like pyrrole is generally not feasible. However, the presence of strong electron-withdrawing groups can, in principle, render the ring susceptible to such reactions by stabilizing the intermediate Meisenheimer complex. quimicaorganica.orgnih.gov In this compound, the ring is highly electron-deficient. Despite this, a successful nucleophilic substitution would require the displacement of a suitable leaving group (such as a halide) from the ring. As there are only hydrogen atoms at the C2 and C4 positions, standard nucleophilic aromatic substitution is not a primary reaction pathway.

Oxidative and Reductive Transformations of the Pyrrole Ring

The susceptibility of the pyrrole ring to oxidation is well-documented, often leading to polymerization or degradation under strong oxidizing conditions. uop.edu.pknih.gov For substituted pyrroles, the outcome depends on the nature of the substituents and the oxidant used. researchgate.netacs.org The electron-deficient nature of this compound would likely make the ring more resistant to oxidative degradation compared to electron-rich pyrroles.

Conversely, reduction of the pyrrole ring is also possible. Catalytic hydrogenation can reduce pyrrole to pyrrolidine. uop.edu.pk However, the Birch reduction is a more common method for partially reducing electron-deficient pyrroles to yield 3-pyrrolines. This methodology is effective for pyrroles bearing electron-withdrawing groups such as esters or amides. It is plausible that under Birch conditions (Group I or II metals in liquid ammonia), the pyrrole nucleus of this compound could be reduced. However, the trichloroacetyl group might also be susceptible to reduction or cleavage under these strongly reducing conditions.

Reactions Involving the Trichloroacetyl Moiety

The trichloroacetyl group is a highly reactive functional group, primarily due to the electrophilic nature of the carbonyl carbon and the stability of the trichloromethyl anion as a potential leaving group.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the trichloroacetyl group is a prime target for nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate followed by the elimination of a leaving group. libretexts.orglibretexts.orgvanderbilt.edu In this case, the reaction can lead to the substitution of the entire trichloroacetyl group or involve the trichloromethyl group as a leaving group in haloform-type reactions.

Common nucleophiles are expected to react readily with the acyl group:

Hydrolysis: Reaction with water or hydroxide (B78521) ions would lead to the cleavage of the trichloroacetyl group, yielding pyrrole-3-carbonitrile-5-carboxylic acid.

Alcoholysis: Treatment with alcohols would result in the formation of the corresponding esters.

Aminolysis: Reaction with ammonia, primary, or secondary amines would yield the corresponding amides. vanderbilt.edu

These transformations are generally efficient due to the high reactivity of the acyl group, which is comparable to that of an acid chloride. vanderbilt.edu

Table 1: Predicted Nucleophilic Acyl Substitution Reactions
NucleophileReagentPredicted ProductReaction Type
WaterH₂O / H⁺ or OH⁻5-carboxy-1H-pyrrole-3-carbonitrileHydrolysis
MethanolCH₃OHMethyl 5-cyano-1H-pyrrole-2-carboxylateAlcoholysis
AmmoniaNH₃5-carbamoyl-1H-pyrrole-3-carbonitrileAminolysis
Dimethylamine(CH₃)₂NHN,N-dimethyl-5-cyano-1H-pyrrole-2-carboxamideAminolysis

Derivatization and Functionalization of the Carbonyl Group

Beyond substitution, the carbonyl group itself can be functionalized. These reactions typically involve the addition of a nucleophile to the carbonyl carbon without subsequent loss of the trichloromethyl group.

Reduction: The carbonyl group can be selectively reduced to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would transform the trichloroacetyl group into a 1-hydroxy-2,2,2-trichloroethyl group, yielding 5-(1-hydroxy-2,2,2-trichloroethyl)-1H-pyrrole-3-carbonitrile.

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), would lead to the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: The Wittig reaction could be employed to convert the carbonyl group into an alkene, although the reactivity might be influenced by the electron-withdrawing nature of the trichloromethyl group.

Table 2: Predicted Carbonyl Derivatization Reactions
ReagentPredicted Functional Group TransformationResulting Compound Class
Sodium borohydride (NaBH₄)C=O → CH(OH)Secondary Alcohol
Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺C=O → C(OH)CH₃Tertiary Alcohol
Hydroxylamine (NH₂OH)C=O → C=NOHOxime
Hydrazine (N₂H₄)C=O → C=NNH₂Hydrazone

Halogen Exchange Reactions of the Trichloromethyl Group

The trichloroacetyl group of this compound is a key functional handle that can be manipulated to introduce other halogens, thereby modulating the compound's chemical and physical properties. While specific studies on halogen exchange reactions for this particular molecule are not extensively documented, the reactivity can be inferred from established transformations of similar α,α,α-trichloroketones.

A common and synthetically valuable transformation is the conversion of the trichloromethyl group to a trifluoromethyl group. This is typically achieved using reagents like antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt such as SbCl₅ (the Swarts reaction), or other fluoride (B91410) sources like hydrogen fluoride (HF). The electron-withdrawing nature of both the pyrrole ring, further deactivated by the nitrile group, and the adjacent carbonyl group would facilitate this nucleophilic substitution by stabilizing the developing negative charge on the carbon atom during the exchange process.

The expected reaction would proceed as follows:

Figure 1: Proposed halogen exchange reaction of this compound to its trifluoromethyl analog.

The progressive replacement of chlorine with fluorine atoms would likely occur, and reaction conditions could be tuned to favor the formation of the mono-, di-, or trifluorinated product. The complete exchange to the trifluoromethyl group is often thermodynamically favored due to the strength of the C-F bond.

Fluorinating ReagentPotential ProductsTypical Conditions
SbF₃/SbCl₅5-(trifluoroacetyl)-1H-pyrrole-3-carbonitrileNeat or in an inert solvent, heating may be required.
Anhydrous HF5-(trifluoroacetyl)-1H-pyrrole-3-carbonitrileHigh pressure and temperature, often in specialized reactors.
Metal Fluorides (e.g., KF, CsF)Partial or complete fluorine exchangeHigh temperatures in aprotic polar solvents (e.g., sulfolane).

Transformations of the Nitrile Functionality

The nitrile group at the C-3 position of the pyrrole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids, amides, amines, and aldehydes.

Hydrolysis and Alcoholysis Reactions of the Nitrile

The hydrolysis of the nitrile group in this compound would lead to the corresponding carboxylic acid or amide, depending on the reaction conditions. chemistrysteps.com

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid (e.g., H₂SO₄ or HCl) in an aqueous medium. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under these conditions yields the carboxylic acid.

Base-catalyzed hydrolysis involves treating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. This reaction proceeds through the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initially formed imidic acid tautomerizes to the amide, which is then hydrolyzed to the carboxylate salt. chemistrysteps.com Subsequent acidification yields the carboxylic acid. It is possible to isolate the intermediate amide by using milder conditions, such as controlled temperature or reagent stoichiometry.

Figure 2: Hydrolysis of the nitrile group to a carboxylic acid.

Alcoholysis of the nitrile can be achieved under acidic conditions in the presence of an alcohol. This reaction, known as the Pinner reaction, yields an imidate salt which can be subsequently hydrolyzed to an ester.

ReactionReagentsPrimary Product
Acid-catalyzed HydrolysisH₂SO₄ (aq), heat5-(trichloroacetyl)-1H-pyrrole-3-carboxylic acid
Base-catalyzed Hydrolysis1. NaOH (aq), heat; 2. H₃O⁺5-(trichloroacetyl)-1H-pyrrole-3-carboxylic acid
Partial HydrolysisH₂O₂, base or controlled acid conditions5-(trichloroacetyl)-1H-pyrrole-3-carboxamide
Alcoholysis (Pinner Reaction)1. ROH, HCl; 2. H₂OAlkyl 5-(trichloroacetyl)-1H-pyrrole-3-carboxylate

Reduction Strategies for the Cyano Group

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to a Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere is another effective method for this transformation.

Figure 3: Reduction of the nitrile group to a primary amine.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent that delivers only one hydride equivalent, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction. The mechanism involves the formation of an imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde. Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid.

Reducing AgentProductTypical Conditions
LiAlH₄, then H₂O(4-(aminomethyl)-1H-pyrrol-2-yl)(trichloromethyl)methanoneAnhydrous ether or THF, reflux.
H₂, Raney Ni(4-(aminomethyl)-1H-pyrrol-2-yl)(trichloromethyl)methanoneHigh pressure H₂, alcohol solvent.
DIBAL-H, then H₂O5-(trichloroacetyl)-1H-pyrrole-3-carbaldehydeAnhydrous non-polar solvent (e.g., toluene), low temperature (-78 °C).
SnCl₂/HCl (Stephen Reduction)5-(trichloroacetyl)-1H-pyrrole-3-carbaldehydeAnhydrous ether, followed by hydrolysis.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. For instance, [3+2] cycloaddition reactions with azides are a common method for the synthesis of tetrazoles. This reaction is often catalyzed by a Lewis acid or a metal salt.

Another example is the [2+2+2] cycloaddition with alkynes, which can be catalyzed by transition metals like cobalt or nickel to form pyridine (B92270) rings. However, the reactivity of the pyrrole nitrile in such reactions would be influenced by the electronic properties of the pyrrole ring.

Chemoselective Functionalization Strategies

Given the presence of multiple reactive sites in this compound (the NH group, the pyrrole ring carbons, the trichloroacetyl carbonyl, and the nitrile), chemoselective transformations are crucial for its synthetic utility. The two strong electron-withdrawing groups (trichloroacetyl and cyano) significantly deactivate the pyrrole ring towards electrophilic substitution, which is the characteristic reaction of simple pyrroles. semanticscholar.org

Conversely, this deactivation makes the pyrrole ring more susceptible to nucleophilic attack, although this is less common for pyrroles. The most likely sites for nucleophilic attack are the carbonyl carbon of the trichloroacetyl group and the carbon of the nitrile group.

N-Functionalization vs. C-Functionalization: The pyrrole nitrogen is acidic and can be deprotonated with a suitable base to form a pyrrolide anion. This anion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to afford N-substituted derivatives. This N-functionalization is often favored over C-functionalization in the presence of strong electron-withdrawing groups.

Selective Reduction: A key challenge would be the selective reduction of one functional group in the presence of the other. For instance, reducing the trichloroacetyl group without affecting the nitrile, or vice versa.

Reduction of the carbonyl group: Reagents like sodium borohydride (NaBH₄) might selectively reduce the ketone to an alcohol over the nitrile, especially at low temperatures.

Reduction of the nitrile group: As discussed, DIBAL-H is a good candidate for the selective reduction of the nitrile to an aldehyde in the presence of the ketone.

Selective Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under conditions that may leave the trichloroacetyl group intact, although vigorous conditions could potentially lead to haloform-type reactions at the trichloroacetyl moiety.

Exploration of Rearrangement Reactions

Another potential rearrangement is the Ciamician-Dennstedt rearrangement, where pyrroles react with carbenes or carbene precursors (like chloroform (B151607) and a strong base) to undergo ring expansion to form 3-halopyridines. uop.edu.pk Given the presence of the trichloroacetyl group, which is derived from a trichloromethyl precursor, intramolecular variations of such rearrangements, while speculative, could be an area of investigation.

Furthermore, the trichloroacetyl group itself could undergo rearrangements typical of ketones, such as the Favorskii rearrangement if a suitable base and reaction conditions are employed, potentially leading to the formation of a cyclopropanone (B1606653) intermediate and subsequent ring-opened products like carboxylic acid derivatives.

Metal-Catalyzed Reactions and Coordination Chemistry of this compound

While specific research on the metal-catalyzed reactions and coordination chemistry of this compound is not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from the established chemistry of related pyrrole derivatives and other nitrogen-containing heterocycles. The unique combination of a pyrrole core, a nitrile group, and a trichloroacetyl substituent provides multiple potential sites for interaction with metal centers, suggesting a rich and varied chemical behavior.

The electronic properties of this compound are significantly influenced by the presence of two strong electron-withdrawing groups: the trichloroacetyl group at the C5 position and the carbonitrile group at the C3 position. These groups decrease the electron density of the pyrrole ring, which in turn affects its reactivity in metal-catalyzed transformations and its coordination properties.

Potential Metal-Catalyzed Reactions:

Based on the known reactivity of pyrrole systems in metal-catalyzed reactions, several transformations could potentially be applied to this compound. The electron-deficient nature of the pyrrole ring in this compound would likely influence the feasibility and outcomes of these reactions. For instance, in cross-coupling reactions, the C-H bonds of the pyrrole ring might be activated, or the trichloroacetyl group could potentially participate in the reaction.

Possible metal-catalyzed reactions, by analogy with other pyrrole derivatives, could include:

C-H Arylation: Cobalt-catalyzed photochemical C-H arylation has been demonstrated for pyrroles. nih.govbath.ac.uk The regioselectivity of such a reaction on this compound would be an interesting subject of study, given the directing effects of the existing substituents.

Cross-Coupling Reactions: Nickel-catalyzed reductive cross-coupling reactions are known for various organic electrophiles. researchgate.net The trichloromethyl group in the target molecule could potentially serve as a leaving group in such a reaction, enabling the introduction of new substituents at the C5 position.

Reductive Couplings: Copper-hydride catalyzed coupling reactions have been used to synthesize pyrroles from enynes and nitriles. mit.edu While this is a synthetic route to pyrroles rather than a reaction of a pre-formed pyrrole, it highlights the reactivity of the nitrile group in the presence of transition metal catalysts.

Coordination Chemistry:

The coordination chemistry of this compound is expected to be diverse due to the presence of multiple potential donor atoms: the pyrrole ring nitrogen, the nitrogen of the nitrile group, and the oxygen of the carbonyl group. The coordination behavior would depend on the nature of the metal ion, the solvent, and the reaction conditions.

By analogy with related heterocyclic compounds such as pyridinecarbonitriles and pyrrole-azine Schiff bases, this compound could form complexes with a variety of transition metals, including manganese(II), nickel(II), copper(II), and zinc(II). acs.orgmdpi.com The coordination could occur through one or more of the potential donor sites.

Table 1: Potential Coordination Sites of this compound

Potential Donor AtomFunctional GroupExpected Coordination Behavior
Pyrrole Nitrogen1H-pyrroleCan act as a Lewis base to coordinate with metal ions. The acidity of the N-H proton is increased by the electron-withdrawing groups, potentially favoring coordination after deprotonation.
Nitrile Nitrogen3-carbonitrileThe lone pair of electrons on the nitrogen atom can coordinate to a metal center, a common mode of binding for nitriles.
Carbonyl Oxygen5-trichloroacetylThe oxygen atom of the carbonyl group possesses lone pairs and can act as a donor atom, leading to the formation of chelate complexes, possibly in conjunction with the pyrrole nitrogen.

The interplay between these potential coordination sites could lead to the formation of mononuclear or polynuclear metal complexes with interesting structural features and potential applications in catalysis or materials science. The strong electron-withdrawing nature of the trichloroacetyl and nitrile groups would modulate the donor strength of the respective heteroatoms, influencing the stability and properties of the resulting metal complexes.

Table 2: Plausible Metal-Catalyzed Reactions for this compound Based on Analogous Systems

Reaction TypeMetal Catalyst (Example)Potential Outcome for this compound
C-H ArylationCobalt nih.govbath.ac.ukFunctionalization of the C-H bond at the C2 or C4 position of the pyrrole ring.
Reductive Cross-CouplingNickel researchgate.netSubstitution of the trichloromethyl group with another functional group.
Carbonylative ReactionsPalladium acs.orgTransformation of the trichloroacetyl group.

Further experimental studies are necessary to fully elucidate the metal-catalyzed reactivity and coordination chemistry of this specific and highly functionalized pyrrole derivative.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments in the 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile molecule. For the pyrrole (B145914) ring, one would expect signals for the N-H proton and the two protons on the carbon atoms of the ring. The chemical shift (δ) of these signals would provide information about their electronic environment. For instance, the proton adjacent to the electron-withdrawing carbonitrile group would likely appear at a different frequency than the proton near the trichloroacetyl group. Spin-spin coupling patterns would reveal connectivity between adjacent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrrole ring, the carbonitrile group (-C≡N), the carbonyl carbon (-C=O), and the carbon of the trichloromethyl group (-CCl₃). The chemical shifts would be indicative of the carbon's hybridization and electronic environment.

¹⁵N NMR Spectroscopy: This technique could be used to characterize the two nitrogen atoms in the molecule: the pyrrole ring nitrogen and the nitrile nitrogen. Their distinct electronic environments would result in separate signals, providing valuable structural information.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, confirming the positions of the protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively assign the protons to their respective carbons in the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between atoms that are close in space, regardless of whether they are bonded. This could provide information about the preferred conformation of the molecule, such as the orientation of the trichloroacetyl group relative to the pyrrole ring.

Solvent Effects on Spectroscopic Parameters

The choice of solvent can influence NMR spectra. Solvents capable of hydrogen bonding, such as DMSO-d₆, could interact with the N-H proton of the pyrrole ring, causing its signal to shift significantly compared to when a non-polar solvent like CDCl₃ is used. These shifts can provide insights into solute-solvent interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characteristic Group Frequencies Analysis

An IR or Raman spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy Type
N-H Stretch (Pyrrole)~3400 - 3200IR, Raman
C≡N Stretch (Nitrile)~2260 - 2220IR, Raman
C=O Stretch (Ketone)~1700 - 1650IR, Raman
C-Cl Stretch~800 - 600IR, Raman
Pyrrole Ring Vibrations~1600 - 1300IR, Raman

This table represents generalized frequency ranges for the functional groups present in the molecule. Actual values would need to be determined experimentally.

Hydrogen Bonding Investigations via IR Spectroscopy

Infrared spectroscopy is particularly sensitive to hydrogen bonding. The N-H group of the pyrrole ring can act as a hydrogen bond donor. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···O=C or N-H···N≡C) would be expected. This interaction typically causes the N-H stretching band to broaden and shift to a lower frequency (a redshift) compared to the spectrum of a very dilute solution in a non-polar solvent where such interactions are minimized. The magnitude of this shift can provide information about the strength of the hydrogen bonding. rsc.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₃Cl₃N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed for such analyses.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₇H₃³⁵Cl₃N₂O [M+H]⁺ 235.9438

This table represents calculated theoretical values, not experimental results.

Analysis of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation of a selected precursor ion. The resulting product ions provide valuable information about the compound's structure. For this compound, fragmentation would likely be initiated by the cleavage of the bond between the pyrrole ring and the trichloroacetyl group, which is often the most labile bond.

Key fragmentation pathways for pyrrole derivatives can be influenced by the substituents present on the ring. The trichloroacetyl group would be expected to be a major loss. Common fragmentation pathways for related pyrrole structures include the loss of small molecules like HCN or cleavage of side chains. The analysis of these pathways helps to piece together the molecular structure and confirm the connectivity of the atoms.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and photophysical properties.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption spectrum is characterized by one or more bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being indicative of the types of electronic transitions occurring. For aromatic and heterocyclic compounds like pyrroles, these transitions are typically π → π* transitions. The presence of the electron-withdrawing trichloroacetyl and carbonitrile groups would be expected to influence the position of the absorption maxima compared to the unsubstituted pyrrole ring.

Fluorescence Spectroscopy for Photophysical Studies

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many pyrrole-containing compounds exhibit fluorescence, and their emission spectra can provide information about their excited state properties. The study would involve measuring the emission spectrum by exciting the molecule at its absorption maximum. While specific quantum yields are excluded from this discussion, the presence and characteristics of a fluorescence signal would be a key part of its photophysical profile. The emission properties are highly sensitive to the molecular structure and the local environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. The resulting crystal structure would unambiguously confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. This analytical method provides the mass percentages of the elements present, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a newly synthesized compound like this compound.

The molecular formula for this compound is C₇H₃Cl₃N₂O. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark for experimental results obtained from elemental analysis instrumentation.

Below is a data table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Moles in CompoundMolar Mass Contribution ( g/mol )Percentage Composition (%)
CarbonC12.01784.0733.44
HydrogenH1.0133.031.21
ChlorineCl35.453106.3542.30
NitrogenN14.01228.0211.15
OxygenO16.00116.006.36
Total 251.47 100.00

In a typical research setting, the synthesized compound would be analyzed using an elemental analyzer. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be expected to be in close agreement with the calculated theoretical values, generally within a margin of ±0.4%. This concordance between experimental and theoretical data provides strong evidence for the successful synthesis and purity of the target molecule, this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and preferred three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. scispace.commdpi.com For 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d) or larger, would be employed to perform geometry optimization. mdpi.comresearchgate.net

This process computationally determines the lowest energy arrangement of the atoms, corresponding to the molecule's ground state structure. The calculations would likely show that the five-membered pyrrole (B145914) ring is nearly planar. The substituents—the trichloroacetyl group at position 5 and the carbonitrile group at position 3—are also planar groups. The optimization would provide precise data on bond lengths, bond angles, and dihedral angles, revealing the relative orientation of these substituents with respect to the pyrrole ring. Due to steric hindrance and electronic interactions, the trichloroacetyl group may be twisted out of the plane of the pyrrole ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.

ParameterBond/AngleValue
Bond Lengths (Å)
C5-C(O)1.49
C(O)-CCl31.55
C=O1.22
C3-CN1.44
C≡N1.16
N1-H1.01
**Bond Angles (°) **
C4-C5-C(O)128.5
C5-C(O)-CCl3118.0
C2-C3-CN125.0
Dihedral Angle (°)
C4-C5-C(O)-CCl330.0

While DFT is prevalent, other quantum chemical methods exist. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. ruc.dk They can offer higher accuracy than DFT for certain systems but are significantly more computationally demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. For a molecule of this size, these methods are less commonly used for high-accuracy geometry optimization but can be useful for preliminary analyses or for studying very large systems.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents. wuxiapptec.com

For this compound, the electronic properties are heavily influenced by the electron-withdrawing nature of both the trichloroacetyl (-COCCl₃) and carbonitrile (-CN) groups.

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons. In this molecule, the HOMO is expected to be primarily localized on the electron-rich pyrrole ring. However, its energy would be significantly lowered compared to unsubstituted pyrrole, indicating reduced nucleophilicity and decreased reactivity towards electrophiles.

LUMO : The LUMO is the orbital that is most likely to accept electrons. The LUMO for this compound is expected to have significant contributions from the π* orbitals of the carbonyl and nitrile groups, as well as the σ* orbitals of the C-Cl bonds. The energy of the LUMO would be quite low, making the molecule a good electron acceptor and susceptible to nucleophilic attack, particularly at the carbonyl carbon.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. rsc.org The strong electron-withdrawing groups on this pyrrole derivative would likely result in a relatively small HOMO-LUMO gap, suggesting potential for chemical reactivity under appropriate conditions.

Table 2: Illustrative FMO Analysis Data for this compound The following data is hypothetical and based on qualitative chemical principles.

ParameterValue (eV)Implication for Reactivity
EHOMO -7.50Low nucleophilicity; ring deactivated towards electrophilic attack.
ELUMO -2.10High electrophilicity; susceptible to nucleophilic attack at the carbonyl carbon.
ΔE (Gap) 5.40Moderate kinetic stability, but reactive sites are highly polarized.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics calculates static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. chemrxiv.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations change at a given temperature. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the C5-C(O) single bond. An MD simulation would track the dihedral angle between the pyrrole ring and the trichloroacetyl group over time. This analysis can identify the most populated conformational states (rotamers), the energy barriers to rotation between them, and the dynamics of their interconversion. researchgate.net Such information is crucial for understanding how the molecule's shape might change when interacting with other molecules or in different solvent environments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Theoretical calculations are highly valuable for interpreting experimental spectra. By predicting spectroscopic parameters, computational methods can help confirm molecular structures and assign experimental signals. ucm.es

NMR Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. ruc.dk Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding of each nucleus. ucm.es For this compound, the calculations would predict significant downfield shifts for the pyrrole ring protons and carbons due to the strong deshielding effect of the electron-withdrawing substituents. The N-H proton, in particular, would be expected at a high chemical shift. Comparing these calculated shifts with experimental data is a powerful way to validate the computed structure. mdpi.com

Vibrational Frequencies : The same DFT calculations used for geometry optimization can also be used to compute vibrational frequencies. researchgate.net These frequencies correspond to the stretching, bending, and other vibrations of the molecule, which are observed experimentally in infrared (IR) and Raman spectroscopy. For this molecule, calculations would predict strong characteristic vibrational modes for the N-H stretch, the C≡N stretch of the nitrile group, and the C=O stretch of the carbonyl group. A slight discrepancy between calculated and experimental frequencies is common, often due to the harmonic oscillator approximation used in the calculations, but the predicted spectrum is invaluable for assigning experimental peaks.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry can go beyond static properties to explore the pathways of chemical reactions. polimi.it By mapping the potential energy surface, researchers can identify transition states, intermediates, and products for a given reaction. researchgate.net

For this compound, theoretical studies could investigate several potential reactions:

Nucleophilic Addition : The FMO analysis suggests the carbonyl carbon is highly electrophilic. A computational study could model the addition of a nucleophile (e.g., hydroxide (B78521) or an amine) to this carbon. The calculations would determine the activation energy barrier for the reaction, providing a quantitative measure of its feasibility and rate.

Reactions at the Pyrrole Ring : Although the ring is deactivated, reactions like deprotonation of the N-H group or substitution reactions could be modeled. By calculating the energies of the transition states and intermediates, one could predict the most favorable reaction conditions and regioselectivity.

These studies provide a mechanistic understanding that is often difficult to obtain through experiments alone, offering a detailed picture of how bonds are broken and formed during a chemical transformation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the study of chemical reactions involving this compound, such as nucleophilic additions or substitutions, locating the transition state (TS) on the potential energy surface is of paramount importance. The transition state represents the highest energy point along the reaction pathway and is characterized as a first-order saddle point. Computational methods, like density functional theory (DFT), are employed to locate this transient structure.

Once the transition state is localized, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction under investigation. For a hypothetical reaction, such as the addition of a nucleophile to the trichloroacetyl group of this compound, the IRC plot would visualize the geometric and energetic changes as the molecule progresses from reactants, through the transition state, to the final product.

Table 1: Hypothetical Parameters for a Nucleophilic Addition Reaction

Parameter Description
Reactant Complex Initial state of this compound and a nucleophile.
Transition State (TS) The highest energy structure along the reaction coordinate.
Product Complex The final state after the nucleophilic addition has occurred.
Activation Energy (ΔE‡) The energy difference between the reactant complex and the transition state.

Solvation Effects in Computational Models

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Computational models can account for these solvation effects through two primary approaches: implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energies of reactants, transition states, and products. For a polar molecule like this compound, moving to a more polar solvent would likely stabilize charged or highly polar species, potentially lowering the activation energy of a reaction.

Explicit solvation models involve including a number of individual solvent molecules in the computational calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which could play a crucial role in the reaction mechanism.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity.

Correlation of Structural Features with Chemical Reactivity

For a series of substituted pyrroles related to this compound, QSRR models could be developed to predict their reactivity based on various molecular descriptors. These descriptors can be categorized as electronic, steric, or thermodynamic. For instance, the electron-withdrawing strength of the substituent at the 5-position could be correlated with the rate of a specific reaction. The Hammett equation or more advanced multi-parameter equations could be employed to quantify these relationships.

Table 2: Examples of Descriptors for QSRR Studies

Descriptor Type Example Relevance
Electronic Hammett constant (σ), Dipole moment Quantifies the electron-donating or -withdrawing nature of substituents.
Steric Taft steric parameter (Es), Molar volume Accounts for the bulkiness of substituents and their impact on reaction rates.

Steric and Electronic Effects on Reaction Rates and Selectivity

The reactivity of this compound is governed by a combination of steric and electronic effects. The strongly electron-withdrawing trichloroacetyl and cyano groups significantly influence the electronic properties of the pyrrole ring, making it more susceptible to certain types of reactions compared to unsubstituted pyrrole.

Electronic Effects : The trichloroacetyl group at the 5-position and the carbonitrile group at the 3-position both deactivate the pyrrole ring towards electrophilic substitution and activate it towards nucleophilic attack. The precise regioselectivity of such reactions would be dictated by the relative electron deficiency at different positions of the ring.

Steric Effects : The bulky trichloroacetyl group can sterically hinder the approach of reactants to the adjacent positions on the pyrrole ring, thereby influencing the regioselectivity of a reaction. For example, a bulky nucleophile might preferentially attack a less hindered site.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show:

A region of high positive electrostatic potential around the carbonyl carbon of the trichloroacetyl group, indicating its susceptibility to nucleophilic attack.

Negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, suggesting these are sites for electrophilic interaction.

The electron-withdrawing nature of the substituents would likely lead to a less negative (or even positive) potential on the pyrrole ring itself, compared to unsubstituted pyrrole.

Table 3: Predicted MEP Characteristics for this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Carbonyl Carbon (C=O) Highly Positive (Blue) Primary site for nucleophilic attack.
Carbonyl Oxygen (C=O) Negative (Red) Site for electrophilic attack or hydrogen bond donation.
Cyano Nitrogen (C≡N) Negative (Red) Site for electrophilic attack or hydrogen bond donation.

Advanced Applications in Materials Science and Catalysis Strictly Non Biological

Use as a Synthetic Building Block for Complex Molecules

The reactivity of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile makes it an excellent starting material for the synthesis of more complex molecular structures. The presence of multiple reactive sites—the pyrrole (B145914) ring itself, the electrophilic trichloroacetyl group, and the cyano group—allows for a variety of chemical transformations.

Precursor for Diversely Functionalized Heterocycles

The trichloroacetyl group is a key functional handle that can be transformed to introduce diverse functionalities onto the pyrrole core. For instance, the carbon-carbonyl bond can be cleaved or the carbonyl group can be reduced to an alcohol, which can then be used in subsequent reactions to build fused heterocyclic systems. The synthesis of acyl-substituted pyrrolo[1,2-x]azines from N-phenacyl quaternary salts demonstrates a strategy where an acyl group on a nitrogen heterocycle is integral to forming fused pyrrole systems. researchgate.net Similarly, the trichloroacetyl group in this compound can serve as an electrophilic site for intramolecular cyclizations or reactions with binucleophiles to construct more elaborate heterocyclic frameworks.

The pyrrole ring itself, while deactivated by the electron-withdrawing substituents, can still undergo certain electrophilic substitution or cycloaddition reactions under specific conditions, leading to a wide array of substituted pyrrole derivatives. wikipedia.org The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the range of accessible derivatives. These transformations are fundamental in creating libraries of functionalized heterocycles for screening in materials science applications.

Role in Cascade Reactions and Multicomponent Processes

Cascade reactions, which involve multiple bond-forming steps in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are highly efficient strategies for building molecular complexity. orientjchem.orgbohrium.comrsc.org Pyrrole derivatives are often synthesized using MCRs, which are attractive for their high atom economy and synthetic efficiency. orientjchem.orgbohrium.com While specific examples involving this compound are not extensively documented, its structure is well-suited for such processes.

The electrophilic nature of the trichloroacetyl group and the nucleophilic potential of the pyrrole nitrogen (after deprotonation) allow it to participate in sequential reactions. For instance, it could first react through its acyl group with a nucleophile, followed by an intramolecular cyclization involving the cyano group or the pyrrole ring. The development of MCRs for synthesizing functionalized pyrroles is a growing area of research, and compounds like this compound are potential candidates for creating diverse molecular scaffolds through these efficient synthetic routes. rsc.orgacs.org The general principles of cascade reactions aim to construct complex molecules from simpler starting materials in a highly efficient manner, a role for which this functionalized pyrrole is theoretically well-suited. nih.govresearchgate.net

Potential in Functional Material Development

The electronic properties and potential for self-assembly make this compound an interesting candidate as a precursor for functional materials, including polymers and supramolecular structures.

Precursor for Polymer Systems (e.g., conductive polymers, focusing on polymerization mechanisms)

Polypyrrole is one of the most studied conductive polymers due to its good stability and conductivity. rsc.org The polymerization of pyrrole typically occurs via an oxidative mechanism, where the monomer is oxidized to a radical cation, which then couples with other monomers. rsc.org

The presence of strong electron-withdrawing groups, such as the trichloroacetyl and cyano moieties on this compound, significantly lowers the electron density of the pyrrole ring. This deactivation makes the monomer more difficult to oxidize, thus increasing the potential required for electropolymerization. researchgate.net However, polymerization is still possible and can lead to polymers with distinct electronic and physical properties compared to unsubstituted polypyrrole.

The polymerization mechanism would proceed through the formation of radical cations at the pyrrole ring, followed by coupling, predominantly at the unsubstituted α-position (C2). The resulting polymer would be highly functionalized, with the trichloroacetyl and cyano groups providing sites for further post-polymerization modification. These functional groups can influence the polymer's solubility, processability, and its interaction with other materials, which is crucial for applications in sensors or electronic devices. The controlled electrochemical synthesis of polypyrrole variants shows that polymerization conditions can be tuned to control the structure and properties of the final material. scilit.comresearchgate.net

Table 1: Expected Effects of Substituents on Pyrrole Polymerization
Substituent TypeEffect on Pyrrole RingImpact on PolymerizationResulting Polymer Properties
Electron-DonatingIncreases electron densityLowers oxidation potential, facilitates polymerizationHigher conductivity, potentially lower stability
Electron-WithdrawingDecreases electron densityIncreases oxidation potential, hinders polymerizationLower conductivity, potentially higher stability, functional handles
This compoundStrong electron withdrawalHigh oxidation potential requiredFunctionalized, potentially more stable, altered electronic properties

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nankai.edu.cn The structure of this compound contains several functional groups capable of participating in these interactions. The pyrrole N-H group can act as a hydrogen bond donor, while the oxygen atom of the trichloroacetyl group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors.

These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. For example, hydrogen bonding between the N-H and C=O groups can lead to the formation of chains or dimeric structures, which are common motifs in the crystal structures of similar acyl-pyrroles. The planar pyrrole rings also allow for potential π-π stacking interactions, which would further stabilize the supramolecular assembly. The ability to form such ordered structures is critical for the development of materials with applications in nonlinear optics, molecular recognition, and porous materials.

Application as a Ligand in Coordination Chemistry and Catalysis

The field of coordination chemistry has seen a rise in the use of pyrrole-based ligands to create metal complexes for various catalytic applications. researchgate.net The this compound molecule possesses multiple potential coordination sites, making it a candidate for use as a ligand. The nitrogen atom of the pyrrole ring (after deprotonation), the carbonyl oxygen of the trichloroacetyl group, and the nitrogen of the cyano group can all potentially coordinate to a metal center.

This multi-dentate character could allow it to form stable chelate complexes with a variety of transition metals. For instance, it could act as a bidentate ligand, coordinating through the pyrrole nitrogen and the carbonyl oxygen, forming a stable six-membered chelate ring. Acyl thiourea (B124793) ligands, which have a similar O=C-N-C=S backbone, are known to coordinate with metals in this bidentate fashion. researchgate.net

The electronic properties of the ligand, influenced by the strong electron-withdrawing groups, would modulate the electronic properties of the metal center. This can have a significant impact on the catalytic activity of the resulting metal complex. Pyrrole-based pincer ligands, for example, have been used to create iron complexes that are active in catalysis. utsa.eduacs.org The development of new complexes with ligands like this compound could lead to novel catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. acs.org

Table 2: Potential Coordination Modes of this compound
Coordination Site(s)DenticityPotential Metal Complex Structure
Pyrrole Nitrogen (deprotonated)MonodentateSimple metal-pyrrolide bond
Carbonyl OxygenMonodentateCoordination through the acyl group
Cyano NitrogenMonodentateCoordination through the nitrile group
Pyrrole N and Carbonyl OBidentateFormation of a 6-membered chelate ring
Pyrrole N and Cyano NBidentateFormation of a 5-membered chelate ring
Carbonyl O and Cyano NBidentateBridging ligand between two metal centers
Pyrrole N, Carbonyl O, Cyano NTridentatePincer-type or facial coordination

Metal Binding Affinity Studies

A comprehensive search of scientific databases and chemical literature yielded no specific studies on the metal binding affinity of this compound. The presence of the nitrogen atom within the pyrrole ring and the oxygen and nitrogen atoms in the trichloroacetyl and carbonitrile groups, respectively, suggest potential coordination sites for metal ions. However, without experimental or theoretical studies, any discussion of its chelating properties, the stability of potential metal complexes, or its selectivity for specific metals would be purely speculative.

Catalytic Activity of Derived Metal Complexes

Consequently, with no information available on the formation of metal complexes with this compound, there is a corresponding lack of data on the catalytic activity of any such derived complexes. The field of catalysis often utilizes metal complexes with pyrrole-containing ligands for a variety of organic transformations. rsc.org However, the specific electronic and steric effects of the trichloroacetyl and carbonitrile substituents on the catalytic performance of potential metal complexes of this particular compound remain unexplored.

Exploration in Sensing and Detection Methodologies (focus on chemical mechanism of detection)

The functional groups present in this compound, namely the pyrrole ring, the trichloroacetyl group, and the carbonitrile, are features that have been utilized in the design of chemical sensors. Pyrrole-based compounds, for instance, can be incorporated into polymers and other materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes. nih.gov The sensing mechanism in such systems often involves the modulation of the electronic structure of the pyrrole ring.

However, there are no specific research articles or patents that describe the application of this compound in sensing and detection. The chemical mechanisms by which this compound might detect specific analytes are therefore unknown. Potential mechanisms could theoretically involve the interaction of an analyte with the pyrrole nitrogen, the carbonyl oxygen of the trichloroacetyl group, or the nitrile group, leading to a measurable signal. Nevertheless, without dedicated research, the viability and nature of these potential sensing applications remain unconfirmed.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis and Reactivity

Synthesis: The synthesis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile would likely involve a multi-step process, beginning with a suitable pyrrole (B145914) precursor. A plausible synthetic route could involve the Friedel-Crafts acylation of a 1H-pyrrole-3-carbonitrile derivative. The trichloroacetyl group, being a strong electron-withdrawing group, would likely direct acylation to the C5 position, which is typically reactive towards electrophiles in pyrrole rings. The choice of catalyst and reaction conditions would be crucial to achieve regioselectivity and avoid polymerization, a common side reaction in pyrrole chemistry.

Reactivity: The reactivity of this compound is expected to be significantly influenced by the two electron-withdrawing groups: the trichloroacetyl group at the C5 position and the nitrile group at the C3 position. These groups would deactivate the pyrrole ring towards electrophilic substitution, making such reactions challenging. Conversely, the carbonyl group of the trichloroacetyl moiety would be susceptible to nucleophilic attack. This could allow for a range of transformations, such as reduction to the corresponding alcohol or conversion to other functional groups. The nitrile group could also undergo hydrolysis to a carboxylic acid or be reduced to an amine, providing further pathways for derivatization.

Identification of Unresolved Challenges and Open Questions

The primary challenge in the study of this compound is the lack of empirical data. Key open questions that need to be addressed through experimental investigation include:

Optimized Synthesis: What are the most efficient and selective methods for the synthesis of this compound? Investigating different catalysts, solvents, and temperature conditions for the acylation step is necessary.

Spectroscopic and Structural Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and X-ray crystallographic analysis are needed to confirm the structure and understand its electronic properties.

Reactivity Mapping: A systematic study of its reactivity towards a range of electrophiles and nucleophiles is required to validate the predicted chemical behavior. Understanding the regioselectivity of these reactions is also crucial.

Stability: The stability of the trichloroacetyl group under various reaction conditions needs to be assessed, as it may be prone to hydrolysis or other transformations.

Prospective Avenues for Novel Chemical Transformations and Derivatization

The unique combination of functional groups in this compound presents several opportunities for novel chemical transformations:

Heterocycle Annulation: The carbonyl and nitrile functionalities could be utilized as handles for the construction of fused heterocyclic systems. For instance, reaction with bifunctional nucleophiles could lead to the formation of novel pyrrolo-fused pyridines, pyrimidines, or other complex heterocyclic scaffolds.

Cross-Coupling Reactions: If a halogen atom were introduced onto the pyrrole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce a wide variety of substituents, leading to a library of novel derivatives.

Transformations of the Trichloroacetyl Group: Beyond simple reduction, the trichloroacetyl group could potentially be converted into other functional groups such as esters, amides, or thioesters, each offering different properties and further reactivity.

Implications for Advanced Synthetic Methodologies and Heterocyclic Chemistry

The study of this compound and its derivatives could contribute to the broader field of heterocyclic chemistry in several ways:

Understanding Electronic Effects: A detailed investigation of its reactivity would provide valuable insights into the interplay of multiple electron-withdrawing groups on the pyrrole ring, enhancing our understanding of substituent effects in heterocyclic systems.

Development of New Synthetic Building Blocks: If found to be a stable and versatile intermediate, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Exploration of Novel Reaction Pathways: The unique electronic nature of this molecule might enable novel and unexpected reaction pathways that are not observed in simpler pyrrole derivatives.

Outlook for Non-Biological Applications and Material Innovations

While biological applications are a common focus for pyrrole derivatives, the specific functionalities of this compound suggest potential in non-biological areas:

Functional Polymers: The pyrrole nitrogen can be a site for polymerization. Incorporating this highly functionalized monomer into polymers could lead to materials with unique electronic, optical, or thermal properties. The electron-withdrawing groups would likely influence the conductivity and bandgap of such polymers.

Dyes and Pigments: The extended conjugation possible through derivatization of the nitrile and acetyl groups could lead to the development of novel chromophores for use as dyes or pigments.

Coordination Chemistry: The nitrogen atom of the pyrrole ring and the oxygen of the carbonyl group could act as coordination sites for metal ions, potentially forming novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Q & A

Q. What are the recommended synthetic routes for 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrrole-3-carbonitrile derivatives typically involves cyclization or condensation reactions. For example, analogous compounds like 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile are synthesized via cyclization of 2-amino-1H-pyrrole with carbonitriles under acidic conditions using acetic acid as a solvent . For this compound, a plausible route involves:

  • Step 1: Reacting a pyrrole precursor (e.g., 1H-pyrrole-3-carbonitrile) with trichloroacetyl chloride under controlled temperatures (0–5°C to room temperature) to introduce the trichloroacetyl group.
  • Step 2: Optimizing reaction stoichiometry (e.g., 1:1 molar ratio) and solvent selection (e.g., THF or DCM) to minimize side reactions.
  • Step 3: Purification via column chromatography or recrystallization to isolate the product.
    Monitoring reaction progress using TLC or HPLC (≥98% purity standards) is critical .

Q. How can crystallographic software like SHELX or Mercury be utilized to determine the molecular structure and packing arrangements of this compound?

Methodological Answer:

  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement of X-ray diffraction data. SHELXTL (Bruker AXS version) is ideal for small-molecule refinement, enabling precise modeling of the trichloroacetyl group’s anisotropic displacement parameters .
  • Mercury CSD: Visualize intermolecular interactions (e.g., hydrogen bonds between the carbonyl group and adjacent molecules) and analyze packing patterns using the Materials Module. Compare with structurally similar compounds (e.g., 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) to identify common motifs .
  • WinGX/ORTEP: Generate ORTEP diagrams to illustrate thermal ellipsoids and validate geometric parameters (bond lengths/angles) against DFT-calculated values .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the pyrrole ring (δ 6.5–7.5 ppm for aromatic protons) and trichloroacetyl group (δ 160–170 ppm for carbonyl carbon).
  • X-ray Crystallography: Resolve crystal structure to verify regiochemistry and detect potential polymorphs .
  • HPLC-MS: Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C7_7H3_3Cl3_3N2_2O) .

Advanced Research Questions

Q. How does the introduction of the trichloroacetyl group influence the electronic properties and reactivity of the pyrrole core compared to other acylated derivatives?

Methodological Answer:

  • Electronic Effects: The trichloroacetyl group is strongly electron-withdrawing, reducing electron density on the pyrrole ring. This can be quantified via DFT calculations (e.g., NBO analysis) to compare with acetyl or trifluoroacetyl analogs .
  • Reactivity Impact: Increased electrophilicity at the pyrrole C-2 and C-5 positions enhances susceptibility to nucleophilic attack, which can be tested via reactions with amines or thiols. Contrast with less electron-deficient derivatives (e.g., 5-acetyl-1H-pyrrole-3-carbonitrile) to validate trends .

Q. What strategies can be employed to resolve contradictions in biological activity data observed across different studies involving pyrrole-3-carbonitrile derivatives?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for antitumor studies) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Structural Verification: Reconfirm compound identity via X-ray crystallography to rule out impurities or isomerism (e.g., 1H vs. 2H-pyrrole tautomers) .
  • Dose-Response Analysis: Perform IC50_{50} determinations in triplicate and compare with positive controls (e.g., chlorfenapyr for pesticidal activity) .

Q. In designing experiments to evaluate the compound’s potential as a bioactive scaffold, what in vitro assays are most appropriate, and how should control experiments be structured?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, with zinc pyrithione as a positive control .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7), including a vehicle control (DMSO) and a reference drug (e.g., doxorubicin) .
  • Enzyme Inhibition: Test against acetylcholinesterase or α-glucosidase, using donepezil or acarbose as benchmarks .

Q. How can computational chemistry methods be integrated with experimental data to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 for metabolic studies). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling: Corrogate substituent effects (e.g., trichloroacetyl vs. trifluoromethyl) on bioactivity using descriptors like logP and polar surface area .

Q. What are the challenges in achieving regioselective functionalization of the pyrrole ring during the synthesis of derivatives, and how can these be methodologically addressed?

Methodological Answer:

  • Challenge: Competing reactions at C-2, C-4, and C-5 positions due to the electron-deficient nature of the pyrrole ring.
  • Solutions:
    • Use directing groups (e.g., sulfonyl or acetyl) to steer electrophilic substitution.
    • Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for selective coupling .
    • Monitor reaction progress in real-time via in-situ IR to optimize temperature and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.